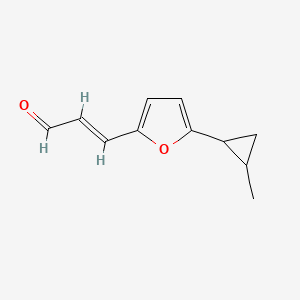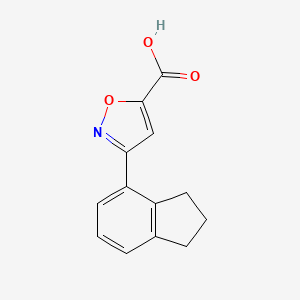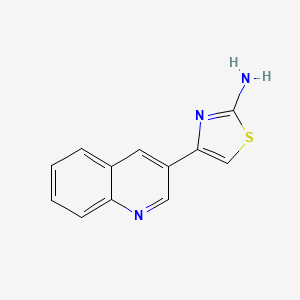
2-Amino-4-(quinolin-3-yl)-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(quinolin-3-yl)-thiazole is a heterocyclic compound that features both a quinoline and a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both quinoline and thiazole moieties in its structure imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(quinolin-3-yl)-thiazole typically involves the reaction of quinoline derivatives with thiazole precursors. One common method involves the condensation of 2-aminothiazole with 3-quinolinecarboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable resources, are being explored to make the production process more sustainable.
化学反应分析
Types of Reactions
2-Amino-4-(quinolin-3-yl)-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinoline-N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The amino group in the thiazole ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide), solvent (e.g., dichloromethane).
Major Products
The major products formed from these reactions include quinoline-N-oxide derivatives, reduced quinoline derivatives, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2-Amino-4-(quinolin-3-yl)-thiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activity, it is being investigated for potential use in drug discovery and development, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the synthesis of dyes, pigments, and other materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-Amino-4-(quinolin-3-yl)-thiazole involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of enzymes such as topoisomerases and kinases, leading to the disruption of DNA replication and cell division. The compound can also interact with cellular receptors and ion channels, modulating signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
2-Aminoquinoline: Lacks the thiazole ring, resulting in different chemical and biological properties.
4-(Quinolin-3-yl)thiazole: Similar structure but lacks the amino group, affecting its reactivity and biological activity.
2-Amino-4-(pyridin-3-yl)thiazole: Contains a pyridine ring instead of a quinoline ring, leading to variations in its chemical behavior and applications.
Uniqueness
2-Amino-4-(quinolin-3-yl)-thiazole is unique due to the presence of both quinoline and thiazole moieties in its structure. This dual functionality imparts distinct chemical reactivity and a broad spectrum of biological activities, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C12H9N3S |
|---|---|
分子量 |
227.29 g/mol |
IUPAC 名称 |
4-quinolin-3-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H9N3S/c13-12-15-11(7-16-12)9-5-8-3-1-2-4-10(8)14-6-9/h1-7H,(H2,13,15) |
InChI 键 |
HIJNLMLIAZAAHH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CSC(=N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


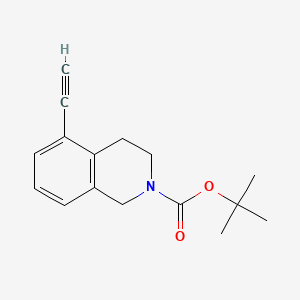
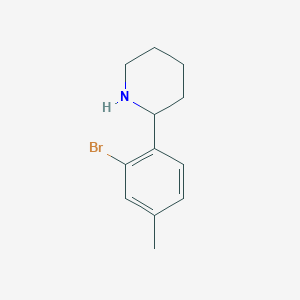
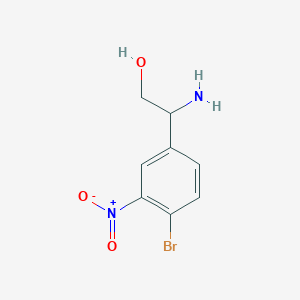

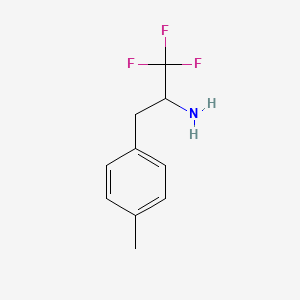
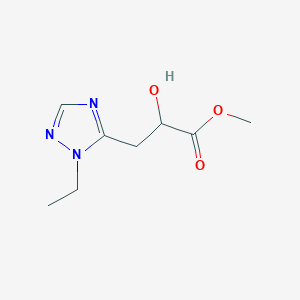
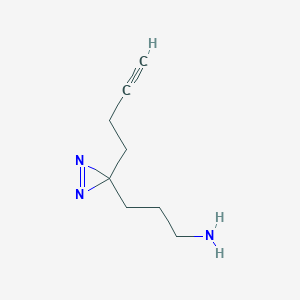
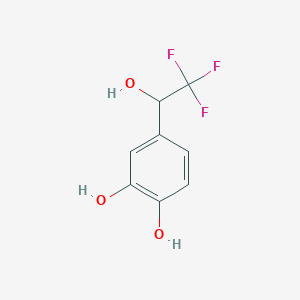
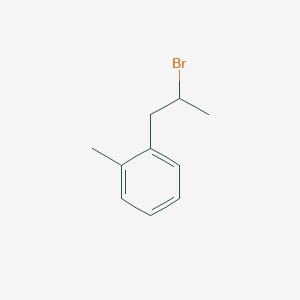
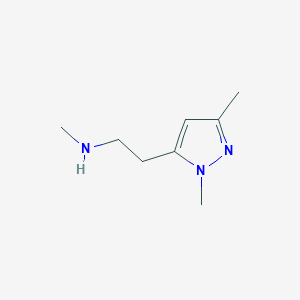
![7-{[4-(Dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B13592393.png)
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-oxopropanoate](/img/structure/B13592394.png)
